molecular formula C16H15N5O B5773900 N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide

N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No. B5773900
M. Wt: 293.32 g/mol
InChI Key: CZUKKZHMMCZIGX-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide, also known as ETB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a tetrazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide is not fully understood. However, it has been proposed that N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide exerts its pharmacological effects by modulating the activity of neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the brain. N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the brain. N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide has also been shown to increase the levels of antioxidants, such as superoxide dismutase and glutathione, in the brain. Furthermore, N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been reported to decrease the levels of lipid peroxidation products, such as malondialdehyde, in the brain.

Advantages and Limitations for Lab Experiments

N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. Furthermore, N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to have low toxicity and high bioavailability. However, N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide has some limitations for lab experiments. It has poor solubility in water, which may affect its pharmacokinetics and pharmacodynamics. Moreover, the mechanism of action of N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide is not fully understood, which may limit its use in certain experiments.

Future Directions

N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide has several potential future directions. It can be further investigated for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Furthermore, N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide can be modified to improve its pharmacokinetics and pharmacodynamics. Moreover, the mechanism of action of N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide can be further elucidated using various techniques, such as molecular docking and in vitro assays.

Synthesis Methods

N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide can be synthesized using different methods, including the reaction of 2-ethylphenylamine with 4-chlorobenzoyl chloride in the presence of triethylamine and triphenylphosphine, followed by the reaction with sodium azide. Another method involves the reaction of 2-ethylphenylamine with 4-(1H-tetrazol-1-yl)benzoyl chloride in the presence of triethylamine. The yields of N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide using these methods range from 50% to 70%.

Scientific Research Applications

N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been reported to have anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Furthermore, N-(2-ethylphenyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase, which are involved in the pathogenesis of several neurological disorders.

properties

IUPAC Name

N-(2-ethylphenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-2-12-5-3-4-6-15(12)18-16(22)13-7-9-14(10-8-13)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUKKZHMMCZIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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